molecular formula C17H26N2O3S B2771540 4-(methanesulfonamidomethyl)-N-(1-phenylethyl)cyclohexane-1-carboxamide CAS No. 1203157-85-0

4-(methanesulfonamidomethyl)-N-(1-phenylethyl)cyclohexane-1-carboxamide

Cat. No.: B2771540
CAS No.: 1203157-85-0
M. Wt: 338.47
InChI Key: LGCJANZMJMZXRK-UHFFFAOYSA-N
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Description

4-(methanesulfonamidomethyl)-N-(1-phenylethyl)cyclohexane-1-carboxamide is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxamide group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methanesulfonamidomethyl)-N-(1-phenylethyl)cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexane ring and the introduction of the carboxamide group. The phenylethyl group is then added through a series of reactions that may include nucleophilic substitution and reduction. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(methanesulfonamidomethyl)-N-(1-phenylethyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(methanesulfonamidomethyl)-N-(1-phenylethyl)cyclohexane-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(methanesulfonamidomethyl)-N-(1-phenylethyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(methanesulfonamidomethyl)-N-(1-phenylethyl)cyclohexane-1-carboxamide include:

  • 4-(methylsulfonamidomethyl)-N-(1-phenylethyl)benzamide
  • 4-(methylsulfonamidomethyl)-N-(1-phenylethyl)cyclohexanecarboxylate

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and its unique three-dimensional structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(methanesulfonamidomethyl)-N-(1-phenylethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13(15-6-4-3-5-7-15)19-17(20)16-10-8-14(9-11-16)12-18-23(2,21)22/h3-7,13-14,16,18H,8-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCJANZMJMZXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCC(CC2)CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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